Pneumocandin Do

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pneumocandin Do is a natural antifungal agent that has gained significant attention in recent years due to its potent activity against a wide range of fungal pathogens. It is a member of the echinocandin family of antifungal agents, which are characterized by their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. In

科学的研究の応用

Engineering Applications

Pneumocandin B0, a product of the fungus Glarea lozoyensis, is crucial for producing the antifungal drug caspofungin acetate. Innovative engineering of G. lozoyensis has enabled exclusive production of pneumocandin B0. This was achieved by disrupting a specific gene (GLOXY4), which led to the exclusive production of pneumocandin B0 by halting the production of pneumocandin A0 (Chen et al., 2014).

Fermentation and Yield Improvement

Studies have demonstrated various strategies to optimize pneumocandin B0 yield in fermentation processes. For instance, using cotton seed powder as a nitrogen source in the seed medium positively influenced the morphology and fermentation behavior of G. lozoyensis, leading to increased pneumocandin B0 yield (Song et al., 2018). Another study found that managing osmotic stress with mannitol as the sole carbon source significantly enhanced pneumocandin B0 production (Song et al., 2018).

Structural Elucidation and Modifications

The structural details of pneumocandin B0 and related lipopeptides have been determined primarily through spectroscopic analysis. These compounds belong to the echinocandin class of antifungal agents and have shown potential in treating fungal infections (Hensens et al., 1992).

Biosynthetic Gene Cluster Analysis

The pneumocandin biosynthetic gene cluster has been elucidated, providing insights into the production of pneumocandin B0. This has implications for engineering new derivatives with improved pharmacological properties (Chen et al., 2013). Furthermore, genetic manipulation of this pathway has led to the creation of various pneumocandin analogues with significant antifungal activities, expanding the potential for new therapeutic agents (Li et al., 2015).

Metabolic Profiling for Improved Production

Metabolic profiling has been used to understand the mechanisms behind increased pneumocandin B0 production in certain strains. This approach has identified key metabolites and pathways linked to its biosynthesis, offering strategies for further enhancement of yield (Song et al., 2018).

Purification and Chromatographic Techniques

Advancements in chromatographic purification of pneumocandin B0 have been significant. For instance, preparative silica-gel high-performance liquid chromatography has been employed for its separation and purification, addressing challenges in productivity and solubility (Osawa et al., 1999).

特性

CAS番号 |

144087-99-0 |

|---|---|

製品名 |

Pneumocandin Do |

分子式 |

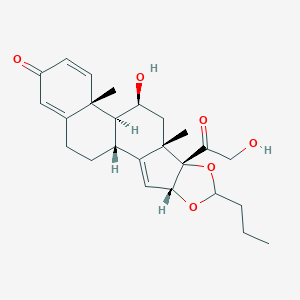

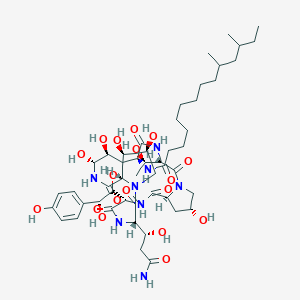

C50H80N8O18 |

分子量 |

1081.2 g/mol |

IUPAC名 |

N-[(3S,6S,9S,11R,15S,18S,20S,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30+,31+,32-,33+,34+,37+,38+,39+,40+,41-,42+,43?,46-/m1/s1 |

InChIキー |

QDHVQAJPCGRBRI-ULQDJTMQSA-N |

異性体SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

正規SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

同義語 |

pneumocandin D(0) pneumocandin D0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。